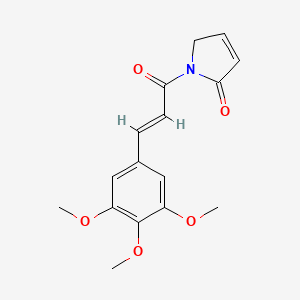
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an acrylate moiety and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acryloylation: The pyrrole ring is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the acrylate moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated acrylate derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit the activity of enzymes involved in cell proliferation by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrole-2(5H)-one: A closely related compound with a similar structure but differing in the position of the double bond.
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrolidine-2(5H)-one: Another similar compound where the pyrrole ring is replaced with a pyrrolidine ring.
Uniqueness
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, while the acrylate moiety allows for various chemical modifications.
特性
CAS番号 |
1638366-87-6 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6+ |
InChIキー |
RZTXFCPQEOFMDN-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC=CC2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


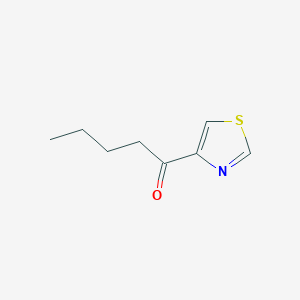
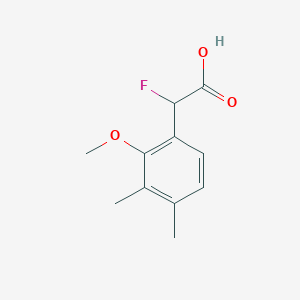
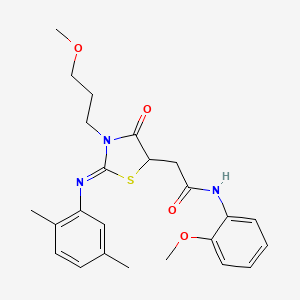
![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
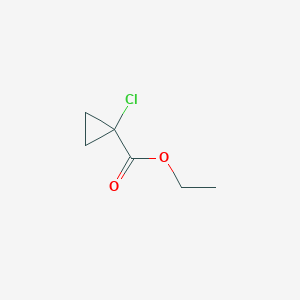
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)


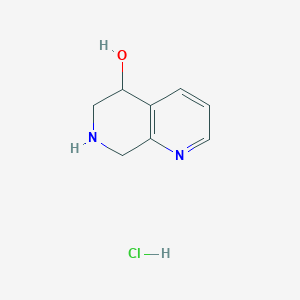
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)

![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)
